molecular formula C10H12N2O3 B1454237 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid CAS No. 1154955-06-2

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Cat. No. B1454237
M. Wt: 208.21 g/mol
InChI Key: WVYZCKAGHTXNKK-UHFFFAOYSA-N
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Description

“6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a carboxylic acid group (-COOH) and a dimethylcarbamoyl group (-CON(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the dimethylcarbamoyl and carboxylic acid groups attached at the 6 and 3 positions, respectively. The electron-withdrawing nature of these groups could influence the reactivity of the pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The carboxylic acid group could participate in acid-base reactions, while the dimethylcarbamoyl group could undergo reactions involving the carbonyl group or the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and dimethylcarbamoyl groups could impact its solubility, while the aromatic pyridine ring could influence its stability .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Research has shown that carboxylic acids, including those structurally similar to "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," can inhibit microbial growth at concentrations below desired yields in industrial bioprocessing. These acids damage the cell membrane and decrease microbial internal pH, affecting metabolic processes and respiratory function. Understanding these mechanisms can aid in engineering robust microbial strains for improved performance in biotechnological applications (Jarboe et al., 2013).

Applications in Organic Synthesis and Materials Science

Carboxylic acid derivatives, like "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," play a crucial role in the synthesis of anticancer agents and in the development of nylon materials. These applications highlight the compound's potential in medicinal chemistry and polymer science. For instance, cinnamic acid derivatives have shown promising antitumor efficacy, underscoring the significance of carboxylic acid derivatives in drug development (De et al., 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The separation and purification of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) have been extensively studied. This research is relevant to the purification and industrial application of compounds like "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid." Developments in solvent technologies, such as the use of ionic liquids, have enhanced the efficiency of carboxylic acid recovery, which is vital for their use in bio-based plastics and other green chemistry applications (Sprakel & Schuur, 2019).

Enzymology of Arsenic Metabolism

Although not directly related to "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," understanding the enzymology and toxicology of compounds like dimethylarsinic acid (a carboxylic acid derivative) provides insight into the metabolism, toxicity, and potential carcinogenicity of related compounds. This knowledge is crucial for assessing the safety and environmental impact of carboxylic acid derivatives in various applications (Kenyon & Hughes, 2001).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-7(10(14)15)4-5-8(11-6)9(13)12(2)3/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYZCKAGHTXNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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